(2-Benzylisoindolin-4-YL)methanamine
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Overview
Description
“(2-Benzylisoindolin-4-YL)methanamine” is a chemical compound with the molecular formula C16H18N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of “(2-Benzylisoindolin-4-YL)methanamine” is approximately 238.33 g/mol . The exact structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Benzylisoindolin-4-YL)methanamine” are not fully detailed in the search results. The molecular weight is approximately 238.33 g/mol .Scientific Research Applications
Pharmacological Inhibition of Cytochrome P450 Isoforms
Compounds structurally related to (2-Benzylisoindolin-4-YL)methanamine, such as various chemical inhibitors, play a crucial role in the study of drug metabolism and potential drug-drug interactions. Cytochrome P450 (CYP) enzymes metabolize a diverse range of drugs, and inhibitors can help elucidate the specific CYP isoforms involved in the metabolism of a compound. Selective inhibitors are essential for predicting potential drug-drug interactions in patients co-administered multiple drugs (Khojasteh et al., 2011).
Therapeutic Applications in Psychiatric and Mood Disorders
Certain compounds within the same family as (2-Benzylisoindolin-4-YL)methanamine, such as Lurasidone, have shown efficacy in treating psychotic and major affective disorders. These findings highlight the potential for structurally similar compounds to be developed for therapeutic applications in mental health, offering insights into their pharmacodynamics and safety profiles (Pompili et al., 2018).
Potential as Antimicrobial Agents
Research into the antimicrobial activity of benzoxazinoids, compounds which share structural motifs with (2-Benzylisoindolin-4-YL)methanamine, suggests that similar compounds could be explored for their antimicrobial properties. These studies offer a foundation for the development of novel antimicrobial compounds with potential applications in combating bacterial and fungal infections (de Bruijn et al., 2018).
Role in Anesthesia
Compounds like Doxacurium, a benzylisoquinolinium diester, provide nondepolarising neuromuscular blockade without significant cardiovascular effects. This research suggests potential applications for similar compounds in the development of anesthetics that offer surgical relaxation with minimal side effects (Faulds & Clissold, 1991).
Inhibition of Acetylcholinesterase
Studies on galanthamine, an acetylcholinesterase inhibitor derived from natural sources, point to potential applications for structurally related compounds in treating neurodegenerative diseases such as Alzheimer's. These compounds could be investigated for their ability to improve cognitive function and slow disease progression (Sramek et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZXMXGESTEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600392 |
Source
|
Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylisoindolin-4-YL)methanamine | |
CAS RN |
127169-00-0 |
Source
|
Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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